2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide 2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 922097-18-5
VCID: VC4135723
InChI: InChI=1S/C21H26N2O5S/c1-6-27-17-10-7-14(2)11-19(17)29(25,26)22-15-8-9-16-18(12-15)28-13-21(3,4)20(24)23(16)5/h7-12,22H,6,13H2,1-5H3
SMILES: CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.51

2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

CAS No.: 922097-18-5

Cat. No.: VC4135723

Molecular Formula: C21H26N2O5S

Molecular Weight: 418.51

* For research use only. Not for human or veterinary use.

2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide - 922097-18-5

Specification

CAS No. 922097-18-5
Molecular Formula C21H26N2O5S
Molecular Weight 418.51
IUPAC Name 2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Standard InChI InChI=1S/C21H26N2O5S/c1-6-27-17-10-7-14(2)11-19(17)29(25,26)22-15-8-9-16-18(12-15)28-13-21(3,4)20(24)23(16)5/h7-12,22H,6,13H2,1-5H3
Standard InChI Key LIGMPIVKJYZSBR-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, 2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,oxazepin-8-yl)benzenesulfonamide, reflects its intricate architecture. Its molecular formula is C<sub>21</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S, yielding a molecular weight of 418.5 g/mol. Key structural elements include:

  • A benzenesulfonamide group at position 8 of the oxazepine ring.

  • Ethoxy and methyl substituents on the benzene ring.

  • A tetrahydrobenzo[b]oxazepin-4-one framework with three methyl groups at positions 3, 3, and 5.

The presence of the oxazepine ring introduces conformational rigidity, while the sulfonamide group enhances hydrogen-bonding capacity, critical for molecular interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S
Molecular Weight418.5 g/mol
Key Functional GroupsSulfonamide, oxazepine, ethoxy

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the oxazepine ring. A representative route includes:

  • Oxazepine Ring Formation: Cyclization of a substituted 2-aminophenol derivative with a ketone under acidic conditions yields the tetrahydrobenzo[b][1,oxazepin-4-one scaffold .

  • Sulfonamide Introduction: Reaction of the oxazepine amine with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) forms the sulfonamide bond.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from byproducts.

Industrial Optimization

Scale-up production necessitates optimizing reaction conditions to enhance yield and reduce costs. Strategies include:

  • Continuous Flow Reactors: Minimizing reaction times and improving heat transfer.

  • Green Solvents: Replacing traditional solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether.

  • Catalytic Methods: Employing organocatalysts to reduce reagent waste .

Biological Activity and Mechanisms

Table 2: Hypothesized Biological Activities

Activity TypeProposed MechanismSupporting Evidence
Kinase InhibitionBMPR2 ATP-binding site blockadeStructural analogy to CDD-1653
AntimicrobialDihydropteroate synthase inhibitionSulfonamide group activity
Anti-inflammatoryNF-κB pathway modulationOxazepine derivative studies

Antimicrobial Properties

The benzenesulfonamide group is a hallmark of sulfa drugs, which inhibit bacterial dihydropteroate synthase. Although specific data on this compound’s efficacy are lacking, structurally related sulfonamides exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens .

Comparative Analysis with Structural Analogs

Analog 1: 4-Ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzenesulfonamide

This analog differs in the positioning of ethoxy and methyl groups on the benzene ring. Despite similar molecular weight (418.5 g/mol), the altered substituent arrangement may reduce steric hindrance, enhancing binding to planar enzyme active sites .

Analog 2: Dorsomorphin

A well-characterized BMPR inhibitor, dorsomorphin lacks the sulfonamide group but shares the oxazepine core. The titular compound’s sulfonamide moiety could improve solubility and target selectivity compared to dorsomorphin’s pyrazolo[1,5-a]pyrimidine scaffold .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Selective Kinase Inhibitors: Optimizing substituents to enhance BMPR2 specificity over related kinases (e.g., ACVR1).

  • Antimicrobial Agents: Modifying the sulfonamide group to overcome resistance mechanisms.

Material Science

The oxazepine ring’s stability under thermal and oxidative conditions positions the compound as a candidate for:

  • Polymer Cross-Linking Agents: Enhancing mechanical strength in high-performance plastics.

  • Coating Additives: Improving corrosion resistance via sulfonamide-mediated surface adhesion.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator